B1577418 Maximin s5

Maximin s5

Cat. No.: B1577418
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "Maximin" appears in multiple scientific contexts, including antimicrobial peptides, clustering algorithms, and clinical trial designs. However, the most relevant chemical compound context derives from antimicrobial peptides in the frog Bombina maxima. For instance, maximin 9 and maximin H are antimicrobial peptides encoded by the third exon of genes in Bombina maxima . These peptides exhibit rapid evolutionary diversification, driven by mechanisms such as domain shuffling and gene conversion . This article assumes "Maximin S5" refers to a member of this peptide group and proceeds with comparisons to structurally or functionally related compounds.

Properties

bioactivity

Antibacterial

sequence

GSNKGFNFMVDMIQALSK

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities

Maximin peptides are characterized by their gene structure, which includes three exons, with the third exon encoding the mature peptide . Similar compounds include:

Peptide Gene Structure Key Domains Diversity Mechanism
Maximin S5* Three exons (assumed) Not specified in evidence Alternative splicing (unlikely)
Maximin H Three exons Hydrophobic core domain Domain shuffling/gene conversion
Maximin 9 Three exons Free thiol-containing domain Somatic recombination (unlikely)

Assumed based on *Bombina maxima peptide family.

Functional Comparison

Maximin peptides exhibit broad-spectrum antimicrobial activity. For example:

  • Maximin 9 : Demonstrates antimycoplasma activity, attributed to its free thiol group .
  • Maximin H : Targets bacterial membranes via hydrophobic interactions .
  • *this compound: Likely shares similar mechanisms but lacks explicit data in the provided evidence.

Genetic and Evolutionary Divergence

Gene tree analyses reveal that maximin peptides undergo frequent domain shuffling or gene conversion, enabling rapid diversification . This contrasts with traditional gene duplication models, highlighting their unique evolutionary trajectory compared to other antimicrobial peptides like magainins or bombesins.

Research Findings and Limitations

Key Studies

  • Diversity Mechanisms : Maximin peptides in Bombina maxima exhibit genetic flexibility, allowing adaptation to pathogens without relying on alternative splicing .
  • Antimicrobial Efficacy : Maximin 9 shows specificity against mycoplasma, while maximin H is effective against Gram-negative bacteria .

Data Gaps

  • No explicit data on "this compound" exists in the provided evidence; comparisons are inferred from related peptides.
  • Quantitative data (e.g., MIC values, structural stability) are absent, limiting direct performance comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.